molecular formula C7H4FN3O2 B13978658 3-Fluoro-4-nitro-1H-indazole

3-Fluoro-4-nitro-1H-indazole

Cat. No.: B13978658
M. Wt: 181.12 g/mol
InChI Key: OKYZDSUIHBJVMV-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of both fluorine and nitro groups in the compound makes it particularly interesting for research due to the unique chemical properties these groups impart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the indazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-4-nitro-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile.

    Oxidation: Oxidized derivatives of the indazole ring.

Scientific Research Applications

3-Fluoro-4-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indazole
  • 4-Nitro-1H-indazole
  • 3-Amino-4-nitro-1H-indazole

Uniqueness

3-Fluoro-4-nitro-1H-indazole is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

3-fluoro-4-nitro-2H-indazole

InChI

InChI=1S/C7H4FN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)

InChI Key

OKYZDSUIHBJVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])F

Origin of Product

United States

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